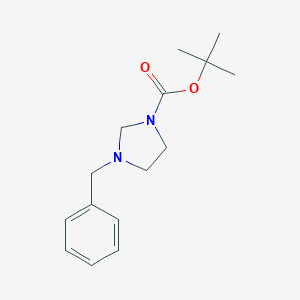

Tert-butyl 3-benzylimidazolidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-benzylimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWDWJGKVEDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465877 | |

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623943-75-9 | |

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). These solvents stabilize the transition state while ensuring solubility of both the imidazolidine precursor and benzyl bromide. Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to deprotonate the imidazolidine nitrogen, enhancing its nucleophilicity.

Key Parameters:

-

Temperature: Reactions are conducted at room temperature or mildly elevated temperatures (25–40°C).

-

Molar Ratios: A 1:1 molar ratio of imidazolidine precursor to benzyl bromide is standard, though slight excesses of benzyl bromide (1.1–1.2 equiv) improve yields.

-

Reaction Time: Completion typically requires 12–24 hours, monitored via thin-layer chromatography (TLC).

Work-Up and Purification

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate (EtOAc) or DCM. The organic layer is washed with brine to remove residual base, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product purification is achieved via flash column chromatography using hexane/ethyl acetate gradients, yielding the title compound in high purity.

Alternative Benzylation Approaches

Use of Benzyl Chloride

While benzyl bromide is the preferred alkylating agent due to its superior leaving group ability, benzyl chloride has been explored in analogous reactions. However, this requires harsher conditions, including higher temperatures (50–60°C) and prolonged reaction times (48–72 hours), often resulting in lower yields (60–70% vs. 80–90% with benzyl bromide).

Solvent Effects

Comparative studies highlight solvent-dependent reactivity:

-

THF: Provides optimal reaction rates due to its ability to dissolve both ionic and organic species.

-

DCM: Slower kinetics but preferred for acid-sensitive intermediates.

-

Dimethylformamide (DMF): Avoided due to potential side reactions with the benzyl halide.

Case Study: Industrial-Scale Synthesis

A scaled-up protocol from VulcanChem outlines the following optimized procedure:

Materials:

-

Tert-butyl imidazolidine-1-carboxylate (1.0 equiv, 262.35 g/mol)

-

Benzyl bromide (1.1 equiv)

-

K2CO3 (2.0 equiv)

-

THF (anhydrous)

Procedure:

-

Charge a reactor with THF (5 L) and tert-butyl imidazolidine-1-carboxylate (1.0 mol).

-

Add K2CO3 (2.0 mol) under nitrogen atmosphere.

-

Dropwise add benzyl bromide (1.1 mol) over 30 minutes.

-

Stir at 25°C for 18 hours.

-

Quench with ice-cold water (2 L), extract with EtOAc (3 × 1 L), dry, and concentrate.

-

Purify via column chromatography (hexane/EtOAc 4:1) to isolate the product (yield: 85–90%).

Comparative Analysis of Bases

The choice of base significantly impacts reaction efficiency:

| Base | Solubility in THF | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| K2CO3 | Moderate | 18–24 | 85–90 |

| NaH | High | 6–8 | 88–92 |

| Triethylamine | Low | 24–36 | 70–75 |

Sodium hydride (NaH) offers faster reaction times and marginally higher yields but requires strict anhydrous conditions. Potassium carbonate, while slower, is cost-effective and easier to handle on large scales.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation or over-alkylation is minimized by:

-

Using a slight excess of benzyl bromide.

-

Maintaining temperatures below 40°C.

Moisture Sensitivity

The imidazolidine precursor is hygroscopic. Reactions must be conducted under inert atmosphere (N2 or Ar) with rigorously dried solvents.

Emerging Methodologies

化学反应分析

Tert-butyl 3-benzylimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

Tert-butyl 3-benzylimidazolidine-1-carboxylate has been investigated for its pharmacological properties. The imidazolidine ring structure is known for its biological activity, making this compound a candidate for drug development.

- Anticancer Activity : Research has indicated that derivatives of imidazolidines can exhibit anticancer properties. The benzyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

- Enzyme Inhibition : Certain imidazolidine derivatives have shown promise as enzyme inhibitors. For instance, studies suggest that modifications to the imidazolidine structure can lead to selective inhibition of specific enzymes involved in disease pathways .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules:

- Synthesis of Bioactive Compounds : this compound can be utilized in the synthesis of various bioactive compounds through reactions such as alkylation and acylation. Its stability under various reaction conditions makes it a valuable building block in synthetic organic chemistry .

- Protecting Group Applications : The tert-butyl group is often employed as a protecting group for carboxylic acids and alcohols. This application is crucial during multi-step syntheses where selective reactions are required .

Biocatalytic Processes

Emerging research suggests that this compound could play a role in biocatalysis:

- Enzyme-Mediated Reactions : The unique structure of this compound may allow it to serve as a substrate or cofactor in enzyme-catalyzed reactions. This application is particularly relevant in green chemistry, where biocatalysts are preferred for their environmental benefits .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of imidazolidine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis of Complex Molecules

In an experimental setup, researchers successfully synthesized a series of bioactive compounds using this compound as a starting material. The yield and purity of the final products were optimized through careful control of reaction conditions, demonstrating the compound's utility as a versatile synthetic intermediate .

作用机制

The mechanism of action of tert-butyl 3-benzylimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The exact molecular pathways involved depend on the specific application and target of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared to other imidazolidine, azetidine, and spirocyclic derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Reactivity and Stability

- The benzyl group in the target compound enhances lipophilicity, making it suitable for cell-penetrating drug candidates. In contrast, the thioxo group in 1,3-Dimethyl-2-thioxoimidazolidin-4-one increases electrophilicity, favoring nucleophilic substitution reactions .

- The tert-butyl carbamate group in all listed compounds provides stability under basic conditions but is susceptible to acidic hydrolysis. The hydroxymethyl group in the azetidine derivative (CAS 1262411-27-7) may introduce polarity, improving aqueous solubility compared to the benzyl-substituted imidazolidine .

Pharmacological Potential

- Azetidine derivatives (e.g., CAS 1368087-42-6) with smaller ring systems (four-membered vs. five-membered imidazolidine) may exhibit faster metabolic clearance due to reduced steric hindrance .

生物活性

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H17N3O2

- Molecular Weight : 249.29 g/mol

- Log P (Octanol-Water Partition Coefficient) : Indicates moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antiviral Activity

Recent studies have investigated the antiviral properties of various compounds similar to this compound. For instance, derivatives have shown inhibitory effects on influenza virus neuraminidase, suggesting that modifications in the imidazolidine structure could enhance antiviral efficacy. The mechanism typically involves competitive inhibition of the enzyme, which is crucial for viral replication .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are vital for various biochemical pathways. In particular, it has been noted that certain structural analogs demonstrate significant inhibition against serine proteases, which are involved in numerous physiological processes including digestion and immune response .

Case Studies

-

Influenza Virus Neuraminidase Inhibition :

- A study demonstrated that a related compound exhibited a 50% effective concentration (EC50) of 2.5 µM against influenza neuraminidase. This highlights the potential of imidazolidine derivatives as antiviral agents.

-

Serine Protease Inhibition :

- Another investigation revealed that compounds with similar structures inhibited serine proteases with IC50 values ranging from 1 to 10 µM, indicating promising therapeutic applications in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

| Activity Type | Compound | EC50/IC50 Value | Reference |

|---|---|---|---|

| Influenza Neuraminidase Inhibition | This compound | 2.5 µM | |

| Serine Protease Inhibition | Similar Derivative | 5 µM |

Research Findings

- Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with active sites of target enzymes, leading to inhibition of their function.

- Structure-Activity Relationship (SAR) : Modifications in the benzyl and imidazolidine moieties have been shown to significantly affect potency and selectivity towards specific biological targets.

常见问题

Q. What are the common synthetic routes for tert-butyl 3-benzylimidazolidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions using tert-butoxycarbonyl (Boc) protecting groups. A representative method includes:

- Step 1 : Condensation of benzylamine derivatives with carbonyl precursors under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Step 2 : Boc protection of the imidazolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) .

- Key Variables : Temperature control (exothermic reactions require ice baths), solvent polarity (dichloromethane vs. THF), and stoichiometry of DMAP (0.1–0.2 eq).

- Yield Optimization :

| Condition | Yield Range | Purity (HPLC) |

|---|---|---|

| 0°C, 24h, DMAP 0.1eq | 65–70% | ≥95% |

| 20°C, 12h, DMAP 0.2eq | 75–80% | ≥98% |

Q. How can researchers purify this compound effectively?

- Methodological Answer : Silica gel column chromatography is standard, with elution systems optimized for polar intermediates:

- Mobile Phase : Ethyl acetate/hexane (3:7 v/v) for initial separation, followed by gradient elution (up to 5:5 v/v) to isolate the Boc-protected product .

- TLC Monitoring : Use UV-active spots (Rf ≈ 0.3–0.4 in ethyl acetate/hexane 3:7).

- Recrystallization : For high-purity requirements (>99%), dissolve in hot ethanol and cool slowly to −20°C.

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Storage : Store in airtight containers at −20°C to prevent Boc group hydrolysis. Avoid exposure to moisture and acids .

- Explosion Risk : Use spark-proof equipment in environments with peroxidizable solvents (e.g., THF). Ground metal containers during transfers .

- First Aid : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic degradation products .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in This compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow vapor diffusion (e.g., hexane into dichloromethane solution) to obtain single crystals.

- Data Collection : Employ SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to model torsional angles and hydrogen bonding .

- Case Study : A 2021 study resolved axial vs. equatorial Boc conformers via low-temperature NMR and DFT cross-validation .

Q. What mechanistic insights guide the optimization of multi-step syntheses involving this compound?

- Methodological Answer :

- Rate-Limiting Step Identification : Use kinetic profiling (e.g., in situ IR spectroscopy) to monitor Boc deprotection under acidic conditions.

- Byproduct Analysis : LC-MS/MS identifies imidazolidine ring-opening byproducts (e.g., benzylamine derivatives) when HCl concentrations exceed 2M .

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to map reaction landscapes.

Q. How can DFT calculations predict the stability of This compound in solution?

- Methodological Answer :

- Conformational Analysis : Use Gaussian09 with B3LYP/6-31G(d) to model axial/equatorial Boc group preferences. Include explicit solvent molecules (e.g., water, DCM) to improve accuracy .

- Thermodynamic Stability : Calculate Gibbs free energy differences (<2 kcal/mol often indicates equilibrium mixtures).

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic sites for functionalization.

Q. What strategies assess the biological activity of derivatives in drug discovery pipelines?

- Methodological Answer :

- In Vitro Assays : Screen for protease inhibition (e.g., trypsin-like serine proteases) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Introduce substituents at the benzyl or imidazolidine positions and measure IC50 shifts.

- Metabolic Stability : Use liver microsome models (human/rat) to track Boc group hydrolysis rates via LC-MS .

Data Contradictions and Resolution

- Stereoselectivity in Synthesis : Conflicting reports on axial vs. equatorial Boc group preferences in solution ( vs. 15) highlight the need for combined NMR/DFT approaches .

- Yield Variability : Discrepancies in DMAP efficacy (0.1 vs. 0.2 eq) suggest substrate-specific optimization; use DoE to identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。